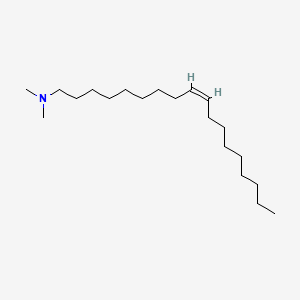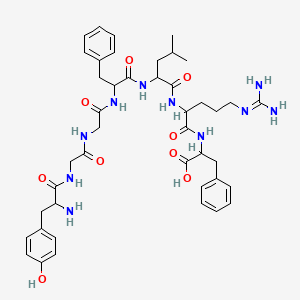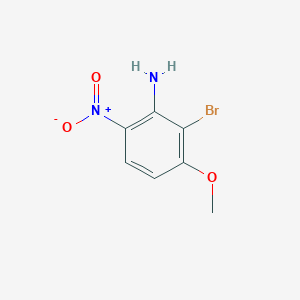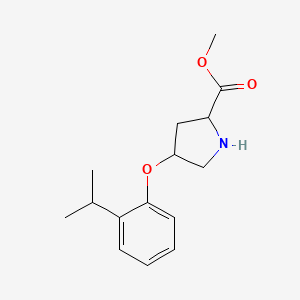
Oleyldimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oleyldimethylamine can be synthesized through the reaction of oleyl chloride with dimethylamine. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, under reflux conditions. The reaction is as follows:
C18H35Cl+(CH3)2NH→C20H41N+HCl
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure complete conversion of reactants. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form this compound oxide. This reaction is typically carried out using hydrogen peroxide in an aqueous or alcoholic medium.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in ethanol or water.
Substitution: Various nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: this compound oxide.
Substitution: Depending on the nucleophile used, products can include alkylated or acylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Oleyldimethylamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of oleyldimethylamine primarily involves its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic surfaces, while the hydrophilic dimethylamine group interacts with aqueous environments. This dual interaction allows this compound to reduce surface tension and form micelles or vesicles. In biological systems, it can disrupt cell membranes by integrating into the lipid bilayer, leading to cell lysis .
Vergleich Mit ähnlichen Verbindungen
Lauryldimethylamine oxide: Similar in structure but with a shorter alkyl chain (C12).
Myristamine oxide: Another similar compound with a C14 alkyl chain, used in similar applications as oleyldimethylamine.
Uniqueness: this compound’s longer alkyl chain (C18) provides it with unique properties such as higher hydrophobicity and better ability to form stable micelles and vesicles compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring strong surfactant properties and stability .
Eigenschaften
CAS-Nummer |
14727-68-5 |
|---|---|
Molekularformel |
C20H41N |
Molekulargewicht |
295.5 g/mol |
IUPAC-Name |
(Z)-N,N-dimethyloctadec-9-en-1-amine |
InChI |
InChI=1S/C20H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h11-12H,4-10,13-20H2,1-3H3/b12-11- |
InChI-Schlüssel |
DCNHQNGFLVPROM-QXMHVHEDSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCN(C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)


![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)





![4-[[4-(1,2,3,6-Tetrahydropyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid](/img/structure/B12107376.png)

